Methyl 2-aminoisonicotinate
Overview
Description
Methyl 2-aminopyridine-4-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 2-aminopyridine-4-carboxylate is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are microbial cells, particularly those of Candida albicans .
Mode of Action
It is known that the compound interacts with microbial cells, leading to their inhibition or death
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-aminopyridine-4-carboxylate is currently limited. The compound is a crystalline solid , and its solubility in water is limited , which may affect its bioavailability. It is soluble in organic solvents such as ethanol and dimethylformamide , which could potentially be used as delivery vehicles.
Result of Action
The primary result of the action of Methyl 2-aminopyridine-4-carboxylate is the inhibition of microbial growth. In vitro studies have shown that the compound has good antimicrobial activity against Candida albicans .
Action Environment
The action of Methyl 2-aminopyridine-4-carboxylate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of organic solvents can enhance the compound’s solubility and thus its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminopyridine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the reaction of 2-aminopyridine with methyl iodide in the presence of a base like potassium carbonate. This reaction also occurs at room temperature and requires purification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of methyl 2-aminopyridine-4-carboxylate often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl 2-aminopyridine-4-carboxylate.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-aminopyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminoisonicotinate
- Methyl 2-aminopyridine-3-carboxylate
- Methyl 4-aminopyridine-2-carboxylate
Uniqueness
Methyl 2-aminopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit nitrogen monoxide synthetase sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-aminopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWWNEYBEFASMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284984 | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-03-7 | |
Record name | 6937-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-aminopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Methyl 2-aminopyridine-4-carboxylate in material science?
A1: Research indicates that Methyl 2-aminopyridine-4-carboxylate shows promise as an additive in perovskite materials for optoelectronic applications. Specifically, it has been successfully incorporated into blue quasi-2D perovskite films for use in light-emitting diodes (PeLEDs). [] The compound, when used in conjunction with (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), demonstrates a synergistic effect, improving both phase distribution and electrical properties of the perovskite film. [] This modification leads to enhanced device performance, achieving a high external quantum efficiency (EQE) and luminance. []
Q2: How does the molecular structure of Methyl 2-aminopyridine-4-carboxylate relate to its potential as a corrosion inhibitor?
A2: Computational studies employing Density Functional Theory (DFT) suggest that Methyl 2-aminopyridine-4-carboxylate exhibits characteristics indicative of a good corrosion inhibitor. [] Its molecular structure, particularly the presence of nitrogen and oxygen atoms, enables strong interactions with metal surfaces. [] This interaction stems from the high electron density localized around these heteroatoms, making them favorable sites for bonding with metal atoms and creating a protective layer against corrosion. [] Furthermore, calculated quantum chemical parameters, such as high EHOMO (highest occupied molecular orbital energy) and softness, alongside a low ELUMO (lowest unoccupied molecular orbital energy) and energy gap, support its potential for effective corrosion inhibition. []
Q3: Are there any studies exploring the antimicrobial properties of Methyl 2-aminopyridine-4-carboxylate derivatives?
A3: Yes, research has investigated the antimicrobial activity of several Methyl 2-aminopyridine-4-carboxylate derivatives. [] The synthesis and characterization of these derivatives were confirmed through techniques such as FT-IR and 1H NMR spectroscopy. [] While specific details about the active derivatives and their mechanisms of action were not provided in the abstract, the study highlighted promising antimicrobial activity for compounds 3c and 3d within the tested series. []
Q4: What are the challenges in determining the solubility of Methyl 2-aminopyridine-4-carboxylate, and how are they addressed?
A4: Understanding the solubility of Methyl 2-aminopyridine-4-carboxylate in various solvents is crucial for its applications. Research has focused on measuring and modeling its solubility in a range of solvents, including four binary blends and eight monosolvents, across a temperature range of 278.15 to 323.15 K. [] This comprehensive approach aims to provide valuable data for optimizing processes where solubility plays a critical role, such as formulation development and material synthesis.
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